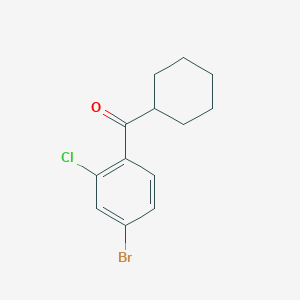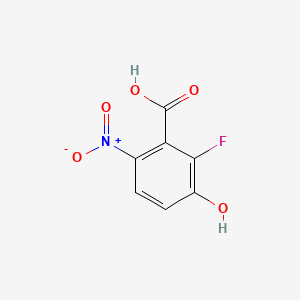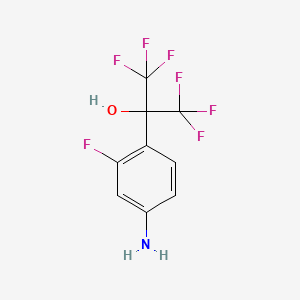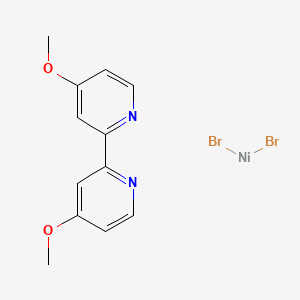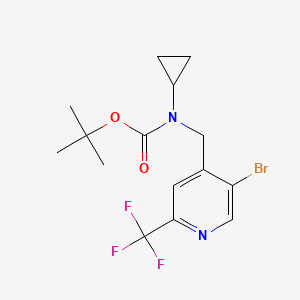
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate: is a complex organic compound that features a trifluoromethyl group, a bromine atom, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination using hydrobromic acid to introduce the bromine atom at the desired position.
Trifluoromethylation: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Cyclopropyl ketones.
Reduction: De-brominated derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopropyl groups on biological activity. It may serve as a probe in biochemical assays to investigate enzyme interactions and binding affinities.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties can be leveraged to create products with improved efficacy and stability.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the cyclopropyl group can influence the compound’s overall conformation and stability. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((5-iodo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
- tert-Butyl ((5-chloro-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
- tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
Uniqueness
The presence of the bromine atom in this compound makes it unique compared to its analogs with different halogen atoms. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, providing distinct advantages in certain applications.
Properties
Molecular Formula |
C15H18BrF3N2O2 |
|---|---|
Molecular Weight |
395.21 g/mol |
IUPAC Name |
tert-butyl N-[[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C15H18BrF3N2O2/c1-14(2,3)23-13(22)21(10-4-5-10)8-9-6-12(15(17,18)19)20-7-11(9)16/h6-7,10H,4-5,8H2,1-3H3 |
InChI Key |
QZOMCOPASLDWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=NC=C1Br)C(F)(F)F)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


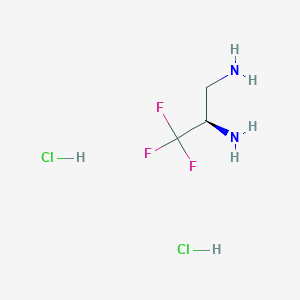


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13918469.png)
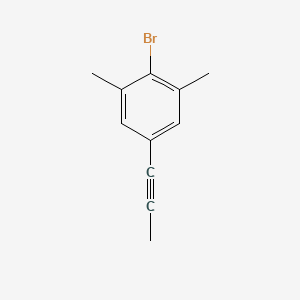
![Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B13918488.png)
![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)
